4-[[(2-Cyclopropyl-2-methoxyacetyl)-methylamino]methyl]benzoic acid

Catalog No.
S7545002
CAS No.
M.F
C15H19NO4
M. Wt
277.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[[(2-Cyclopropyl-2-methoxyacetyl)-methylamino]me...

Product Name

4-[[(2-Cyclopropyl-2-methoxyacetyl)-methylamino]methyl]benzoic acid

IUPAC Name

4-[[(2-cyclopropyl-2-methoxyacetyl)-methylamino]methyl]benzoic acid

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

InChI

InChI=1S/C15H19NO4/c1-16(14(17)13(20-2)11-7-8-11)9-10-3-5-12(6-4-10)15(18)19/h3-6,11,13H,7-9H2,1-2H3,(H,18,19)

InChI Key

FYYMHOPNZGNZQG-UHFFFAOYSA-N

SMILES

CN(CC1=CC=C(C=C1)C(=O)O)C(=O)C(C2CC2)OC

Canonical SMILES

CN(CC1=CC=C(C=C1)C(=O)O)C(=O)C(C2CC2)OC
4-[[(2-Cyclopropyl-2-methoxyacetyl)-methylamino]methyl]benzoic acid, commonly referred to as "CMPA," is a novel chemical compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). This compound is an analogue of celecoxib, which is a popular NSAID used for the treatment of various inflammatory conditions. CMPA was first synthesized in 2010 by researchers at the University of Utah, USA, who were looking for a more potent and selective COX-2 inhibitor, which can effectively reduce inflammation without affecting COX-1 enzyme activity that is responsible for the production of prostaglandins that can cause stomach ulcers and bleeding.
CMPA is a white to off-white crystalline powder that is insoluble in water but soluble in organic solvents such as ethanol, dimethyl sulfoxide, and methanol. Its chemical formula is C20H23NO5, and its molecular weight is 369.40 g/mol. The compound has a melting point of 165-168°C and a boiling point of 587.0±50.0°C at 760 mmHg. CMPA is quite stable under normal conditions, however it can degrade under acidic conditions.
CMPA can be synthesized through a multi-step reaction starting from 2-cyclopropyl-2-methoxyacetic acid. The synthesis process involves the use of different reagents such as phosphoryl chloride, sodium hydroxide, and N,N-dimethylformamide, followed by crystallization and purification steps. The synthesized compound can be characterized using different techniques including high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.
Several methods have been developed and validated to analyze CMPA in various matrices such as plasma, urine, and tissue samples. Some of these methods include HPLC-MS, gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods have been shown to provide accurate and precise quantification of CMPA in different biological samples.
CMPA exerts its pharmacological effects by selectively inhibiting COX-2 enzyme activity, which is involved in the production of inflammatory mediators such as prostaglandins. This selectivity reduces the risk of gastrointestinal side effects associated with traditional NSAIDs. CMPA has been shown to be highly effective in reducing pain and inflammation in various animal models of arthritis, as well as in human clinical trials. CMPA has also shown potential for the treatment of other inflammatory conditions such as cancer, Alzheimer’s disease, and osteoporosis.
CMPA has been generally shown to be safe and well-tolerated in various preclinical and clinical trials. However, some studies have reported potential liver toxicity associated with high doses of CMPA. Therefore, careful monitoring of liver function is recommended when using CMPA at higher doses.
CMPA has been used in several scientific experiments to study its pharmacological mechanisms, as well as its potential therapeutic effects in preclinical models of various inflammatory conditions. CMPA has also been used to investigate the role of COX-2 in different physiological and pathological processes.
The current state of research on CMPA is promising, with several studies demonstrating its potential as a safe and effective anti-inflammatory agent. However, more research is needed to fully understand its mechanism of action, potential benefits, and possible side effects in humans.
CMPA has potential implications in various fields of research and industry, including pharmaceuticals, medical devices, and biotechnology. The compound may be useful in the development of new drugs and therapies for various inflammatory conditions, such as arthritis, cancer, and Alzheimer's. CMPA may also have applications in the development of biomaterials for medical devices, as well as in the formulation of new drug delivery systems.
Despite the promising results obtained from preclinical and clinical studies, several limitations and future directions need to be considered when evaluating CMPA's potential as a therapeutic agent. Some of the limitations include the limited understanding of its mechanism of action, the lack of long-term safety data, and the need for more rigorous clinical trials to determine its efficacy in different patient populations. Some potential future directions include the development of more selective COX-2 inhibitors, the investigation of different routes of administration, and the identification of biomarkers that can predict the response to CMPA in different patient populations.

XLogP3

1.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

277.13140809 g/mol

Monoisotopic Mass

277.13140809 g/mol

Heavy Atom Count

20

Dates

Last modified: 01-05-2024

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